molecular formula C13H8Cl2O2 B6286128 4-(3,4-Dichlorophenyl)-2-formylphenol, 95% CAS No. 926220-49-7

4-(3,4-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6286128
CAS RN: 926220-49-7
M. Wt: 267.10 g/mol
InChI Key: XMCPDHHRVFKSIO-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-formylphenol, 95% (hereafter referred to as DFPF-95%) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

DFPF-95% has been widely used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and drug metabolism studies. It has also been used in studies of the interactions between proteins and small molecules, as well as in studies of the structure and function of proteins.

Mechanism of Action

The mechanism of action of DFPF-95% is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as other biochemical processes. In addition, it has been suggested that DFPF-95% may act as an agonist at certain receptors, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPF-95% are not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as other biochemical processes. In addition, it has been suggested that DFPF-95% may act as an agonist at certain receptors, although this has not been conclusively demonstrated.

Advantages and Limitations for Lab Experiments

DFPF-95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is important to note that DFPF-95% is not soluble in organic solvents, and is not suitable for use in certain types of experiments.

Future Directions

Given the wide range of applications of DFPF-95%, there are numerous potential future directions for research. These include further studies of the mechanisms of action and biochemical and physiological effects, as well as the development of new synthesis methods for the compound. In addition, further research into the use of DFPF-95% in enzyme inhibition studies, drug design and development, and drug metabolism studies is needed. Finally, further studies into the interactions between proteins and small molecules, as well as the structure and function of proteins, could lead to new insights into the role of DFPF-95% in these processes.

Synthesis Methods

The synthesis of DFPF-95% begins with the reaction of 3,4-dichlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide. This reaction forms a mixture of mono- and di-chlorophenylformaldehyde, which is then treated with a base to form the desired product, DFPF-95%. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time can range from 1-2 hours.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCPDHHRVFKSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588059
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-2-formylphenol

CAS RN

926220-49-7
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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